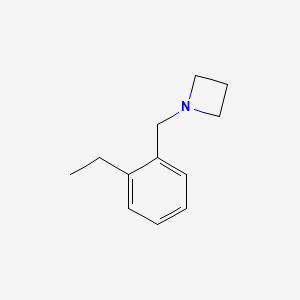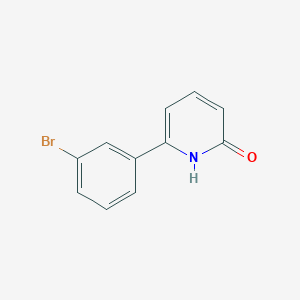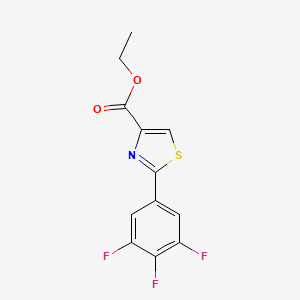
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of propene, featuring both bromine and allyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene typically involves the bromination of 3-(prop-2-en-1-yloxy)prop-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the allyloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in dichloromethane.
Major Products:
Substitution: Formation of 3-(prop-2-en-1-yloxy)prop-1-ol.
Elimination: Formation of 2-bromo-1,3-butadiene.
Addition: Formation of 2,3-dibromo-3-(prop-2-en-1-yloxy)propane.
Applications De Recherche Scientifique
2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond in the allyloxy group can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
3-Bromo-2-(prop-2-en-1-yloxy)prop-1-ene: Similar structure but with different substitution patterns.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Contains a benzene ring and an alkyne group instead of an alkene.
Uniqueness: 2-Bromo-3-(prop-2-en-1-yloxy)prop-1-ene is unique due to its combination of bromine and allyloxy functional groups, which confer distinct reactivity patterns. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Propriétés
Numéro CAS |
87279-92-3 |
|---|---|
Formule moléculaire |
C6H9BrO |
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
2-bromo-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C6H9BrO/c1-3-4-8-5-6(2)7/h3H,1-2,4-5H2 |
Clé InChI |
LDROOXDVSHSEIB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
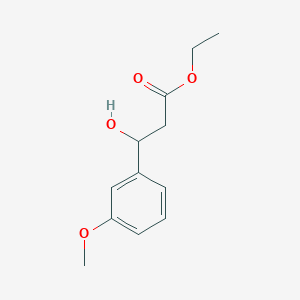
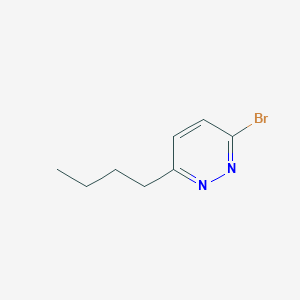
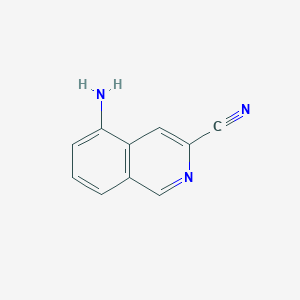
![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
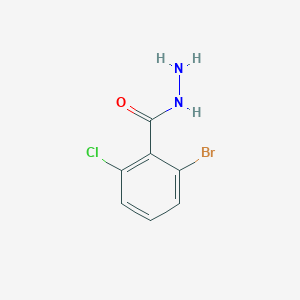
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
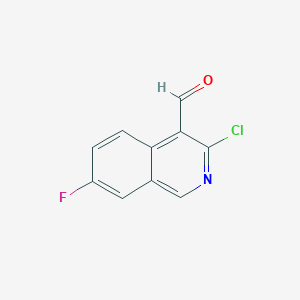
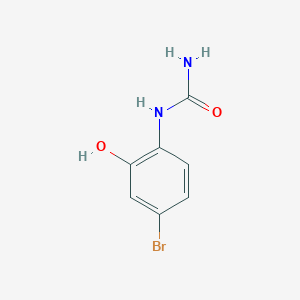
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
